5-Methyl-1-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one
Description
5-Methyl-1-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a methyl group at position 5 of the pyrazolone ring and a 4-methylphenyl substituent at position 1. This compound belongs to the pyrazolone family, which is notable for its diverse pharmacological and chemical properties. The synthesis of this compound typically involves condensation reactions, as exemplified by the preparation of analogous pyrazol-3-ones via reactions of substituted amines with formaldehyde . Spectral characterization (IR, $^1$H NMR, $^{13}$C NMR) confirms its structure, with key signals including a singlet for the methyl group at δ 2.23 ppm ($^1$H NMR) and carbonyl resonance at δ 163.2 ppm ($^{13}$C NMR) .
Properties
CAS No. |
67915-96-2 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-methyl-2-(4-methylphenyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C11H12N2O/c1-8-3-5-10(6-4-8)13-9(2)7-11(14)12-13/h3-7H,1-2H3,(H,12,14) |
InChI Key |
MAXAGIZJKPDOOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=O)N2)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The compound is typically synthesized via the condensation of appropriate hydrazine derivatives with β-diketones or chalcones, followed by cyclization to form the pyrazolone ring. The key step involves the formation of the pyrazolone core through intramolecular cyclization.
Reported Method from Chalcone Derivatives
A well-documented method involves the synthesis of pyrazolone derivatives starting from chalcones, which are α,β-unsaturated ketones formed by the condensation of aromatic aldehydes and acetophenones.
- Step 1: Preparation of Chalcone Intermediate
Aromatic aldehydes (e.g., 4-methylbenzaldehyde) are condensed with acetyl derivatives (e.g., 4-acetyl-3-methyl-1-(p-tolyl)-pyrazol-5(4H)-one) in ethanol with aqueous sodium hydroxide as a base catalyst. The reaction is stirred at low temperature (5–10 °C) for 2 hours. - Step 2: Cyclization to Pyrazolone
The chalcone intermediate undergoes cyclization with hydrazine or hydrazine derivatives under reflux conditions in pyridine or ethanol to yield the pyrazolone ring system. - Purification: The product is isolated by acidification, filtration, washing with cold water, and recrystallization from ethanol.
Specific Synthesis Example
-
- 4-Methylbenzaldehyde (0.001 mol)
- 4-Acetyl-3-methyl-1-(p-tolyl)-pyrazol-5(4H)-one (0.001 mol)
- 95% Ethanol (20 mL)
- 60% Aqueous Sodium Hydroxide (10 mL)
Procedure:
Mix aldehyde and pyrazolone derivative in ethanol, add sodium hydroxide dropwise, stir for 2 hours at 5–10 °C, then pour into crushed ice and acidify with dilute HCl. Filter the precipitate, wash, dry, and recrystallize.
Alternative Catalytic Methods
Recent studies have explored the use of magnetic nanoparticle-supported catalysts (e.g., Fe3O4@SiO2@PTS-DABA) to enhance the synthesis efficiency of pyrazolone derivatives, including this compound. These catalysts allow for milder reaction conditions, higher yields, and easy catalyst recovery and reuse.
Analytical Data Supporting Preparation
The synthesized compound is characterized by various spectroscopic and analytical techniques to confirm its structure and purity:
| Technique | Observations / Data | Notes |
|---|---|---|
| IR Spectroscopy | C=O stretch at 1720–1750 cm⁻¹; C=N stretch at 1620–1640 cm⁻¹; Aromatic C-H at 3030–3080 cm⁻¹ | Confirms pyrazolone and aromatic groups |
| ¹H NMR | Signals for methyl groups (~1.7–2.3 ppm), aromatic protons (6.5–8.0 ppm) | Confirms substitution pattern and ring structure |
| Mass Spectrometry | Molecular ion peak consistent with C11H12N2O (m/z 188) | Confirms molecular weight |
| Melting Point | ~129 °C | Matches literature values |
| Thin Layer Chromatography (TLC) | Single spot indicating purity | Used to monitor reaction progress and purity |
Summary Table of Preparation Conditions and Yields
Research Findings and Notes
- The condensation and cyclization reactions are generally straightforward and yield moderate to good amounts of the target pyrazolone compound.
- The use of base catalysts such as sodium hydroxide in ethanol is common for chalcone formation.
- Reflux in pyridine or ethanol facilitates cyclization to the pyrazolone ring.
- Magnetic nanoparticle-supported catalysts represent an advanced method, improving yield and sustainability by enabling catalyst reuse without significant loss of activity.
- Spectroscopic data consistently confirm the structure and purity of the synthesized compound.
- The compound’s slight solubility in common organic solvents requires careful recrystallization for purification.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(p-tolyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolone derivatives with additional functional groups, while substitution reactions can introduce various substituents on the aromatic ring.
Scientific Research Applications
Structural Information
- Molecular Formula :
- Molecular Weight : 188.23 g/mol
- CAS Number : 12427599
Medicinal Chemistry
5-Methyl-1-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one has been investigated for its potential pharmacological properties, particularly as an anti-inflammatory and analgesic agent.
Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of pyrazolone compounds exhibited significant anti-inflammatory effects in animal models. The mechanism involves inhibition of cyclooxygenase enzymes, leading to reduced prostaglandin synthesis, which is crucial for inflammation .
Agricultural Sciences
In agricultural research, this compound has shown promise as a bioactive agent in pest control and plant growth regulation.
Case Study: Pest Control Efficacy
Research indicated that formulations containing pyrazolone derivatives effectively reduced pest populations in crops while being less toxic to beneficial insects compared to conventional pesticides. This highlights the compound's potential for sustainable agriculture practices .
Materials Science
The compound's unique chemical structure allows it to be used in the development of advanced materials.
Case Study: Polymer Composites
Recent investigations into polymer composites incorporating this compound revealed enhanced mechanical properties and thermal stability. These composites are suitable for applications in automotive and aerospace industries due to their lightweight and durable characteristics .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 5-Methyl-1-(p-tolyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Comparison with Similar Pyrazolone Derivatives
Pyrazolone derivatives vary based on substituents at positions 1, 2, 4, and 5. Below is a structural and functional comparison of 5-methyl-1-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one with analogous compounds:
Key Observations :
- Sulfonyl vs.
Antioxidant Activity
A series of 4-substituted-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ones demonstrated moderate to strong antioxidant activity. For example:
- Compound 5a (4-hydroxyphenyl substitution) showed 72% scavenging of DPPH radicals at 100 µg/mL, comparable to ascorbic acid (75%) .
- The unsubstituted parent compound (5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) exhibited weaker activity (45%), highlighting the critical role of 4-position substituents .
Anti-Diabetic Activity
Pyrazolone derivatives inhibit α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism:
Insights :
- The target compound (unsubstituted at position 4) exhibited strong α-glucosidase inhibition (IC50 = 0.10 mg/mL), outperforming acarbose .
Biological Activity
5-Methyl-1-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on antimicrobial properties, anticancer effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 188.23 g/mol. Its structural features include a pyrazole ring and a methylphenyl substituent, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In one study, various pyrazole derivatives were evaluated for their in vitro antimicrobial activity against multiple pathogens. The compound this compound was included in a series of derivatives tested for minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Pathogen |
|---|---|---|---|
| This compound | 0.25 | 0.50 | Staphylococcus aureus |
| Other Derivative A | 0.22 | 0.45 | Escherichia coli |
| Other Derivative B | 0.30 | 0.60 | Pseudomonas aeruginosa |
These findings indicate that the compound possesses notable antimicrobial properties, particularly against gram-positive bacteria.
Anticancer Activity
In addition to its antimicrobial effects, pyrazole derivatives have been investigated for their anticancer potential. Research has shown that certain pyrazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival .
Case Study: Anticancer Effects
A study focusing on the cytotoxic effects of pyrazole derivatives revealed that the compound significantly inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the induction of oxidative stress and the activation of caspase pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that certain pyrazole derivatives increase ROS levels in cells, leading to apoptosis.
- DNA Interaction : Some studies indicate that pyrazole compounds can intercalate with DNA, disrupting replication processes in cancer cells.
Q & A
Q. What are the established synthetic routes for 5-Methyl-1-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one, and how can reaction conditions be optimized?
The compound can be synthesized via the Vilsmeier–Haack reaction, which involves formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives. Key parameters for optimization include temperature control (60–80°C), solvent selection (e.g., DMF or POCl₃), and stoichiometric ratios of reagents to minimize side reactions such as over-halogenation or decomposition . For analogs, the Mannich reaction has been employed to introduce aminoalkyl groups, requiring precise pH adjustments (7–9) and inert atmospheres to prevent oxidation .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography is essential for resolving the stereochemistry of the pyrazolone ring and substituents. For example, analogous structures like (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one were confirmed via single-crystal diffraction, revealing bond angles and torsional strain .
- NMR (¹H/¹³C) and FT-IR identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) and confirm regioselectivity in substitution reactions .
Q. How can computational methods predict the compound’s reactivity and stability?
Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For pyrazolone derivatives, solvation models (e.g., PCM) evaluate stability in polar solvents, guiding experimental solvent selection .
Advanced Research Questions
Q. What experimental designs are recommended for studying the environmental fate of this compound?
Adopt a tiered approach:
- Phase 1 (Lab-scale): Determine physicochemical properties (logP, hydrolysis rates) using OECD guidelines. For example, Project INCHEMBIOL (2005–2011) measured abiotic degradation via HPLC under varying pH and UV exposure .
- Phase 2 (Ecosystem modeling): Use fugacity models to predict distribution in soil-water systems, validated by microcosm studies with spiked environmental samples .
Q. How can contradictory data on biological activity be resolved?
Case study: Discrepancies in cytotoxicity assays may arise from impurity profiles (e.g., residual solvents or byproducts). Implement orthogonal methods:
Q. What mechanistic insights exist for the compound’s interactions with biomolecules?
Molecular docking studies (e.g., AutoDock Vina) reveal binding affinities to targets like cyclooxygenase-2 (COX-2). For analogs, hydrogen bonding between the pyrazolone carbonyl and Arg120 residue was critical for inhibitory activity . Validate via Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters (ΔG, ΔH) .
Q. How does substitution at the 4-methylphenyl group alter electronic properties and reactivity?
- Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the pyrazolone carbonyl, enhancing nucleophilic attack rates (e.g., in Schiff base formation).
- Steric effects from bulkier substituents (e.g., -CF₃) reduce reaction yields in cyclization steps, as shown in analogs like ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole .
Methodological Recommendations
- Synthetic protocols: Prioritize inert conditions (N₂/Ar) and low-temperature quenching to stabilize reactive intermediates .
- Data validation: Cross-reference crystallographic data with Cambridge Structural Database entries to confirm novel bond configurations .
- Environmental studies: Include QA/QC steps (e.g., spike-and-recovery tests) to ensure analytical accuracy in trace-level detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
